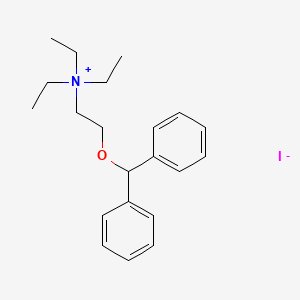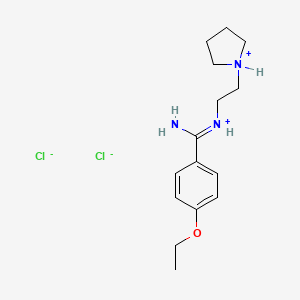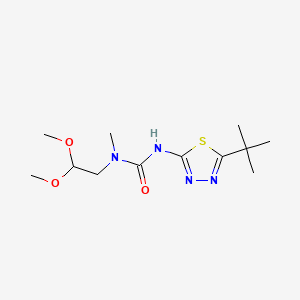![molecular formula C22H20N8O B13770888 Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- CAS No. 65072-49-3](/img/structure/B13770888.png)
Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- is a complex organic compound that features an imidazole ring, azo linkage, and various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- typically involves multiple steps, including the formation of the imidazole ring, azo coupling, and subsequent functionalization. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel catalysts, mild temperatures, and specific solvents to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the azo linkage or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, the compound’s imidazole ring is of particular interest due to its presence in many biologically active molecules. It can be used to study enzyme interactions, protein binding, and other biochemical processes .
Medicine
The compound’s potential therapeutic applications include its use as an antitumor agent, antimicrobial agent, and in other medicinal chemistry applications. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
In industry, the compound can be used in the production of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and other proteins, affecting their function. The azo linkage can also participate in redox reactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler compound with a similar core structure but lacking the azo linkage and additional substituents.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.
Uniqueness
Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- is unique due to its combination of an imidazole ring, azo linkage, and various substituents. This combination provides a versatile platform for chemical modifications and applications in diverse fields .
Propiedades
Número CAS |
65072-49-3 |
|---|---|
Fórmula molecular |
C22H20N8O |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
N-[5-[benzyl(ethyl)amino]-2-[(4,5-dicyano-1H-imidazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C22H20N8O/c1-3-30(14-16-7-5-4-6-8-16)17-9-10-18(19(11-17)25-15(2)31)28-29-22-26-20(12-23)21(13-24)27-22/h4-11H,3,14H2,1-2H3,(H,25,31)(H,26,27) |
Clave InChI |
DQQYTOTXOKNGHQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=C(N3)C#N)C#N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)

![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)
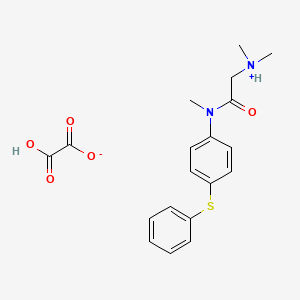
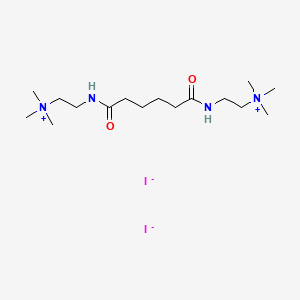
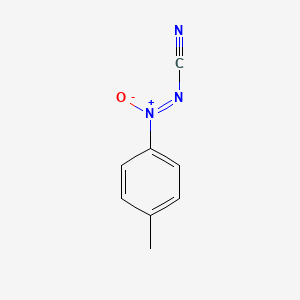

![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)
